Cas no 209216-23-9 (Entecavir monohydrate)
Entecavir monohydrate Chemical and Physical Properties
Names and Identifiers
-
- Entecavir hydrate
- 2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one monohydrate
- Entecavir Monohydrate
- 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2- methylenecyclopentyl)-1H-purin-6(9H)-one
- 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, hydrate
- Entecavir
- Entecavir (hydrate)
- Entecavir (monohydrate)
- Entecavir Monohydrate Isomers
- Enticavir hydrate
- 9-[(1S,3R,4S)-4-Hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]guanine Monohydrate
- BMS 200475
- BMS-200475
- SQ 34676
- SQ-34676
- Baraclude
- entecavir (anhydrous)
- NNU2O4609D
- 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one
- 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6,9-dihydro-1H-purin-6-one
- anhydrous entecavir
- 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecycl
- BMS200475 monohydrate
- SQ34676 monohydrate
- Q-101311
- 5968Y6H45M
- 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, hydrate (1:1); 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, monohydrate (9CI); Entecavir monohydrate
- ENTECAVIR [USP MONOGRAPH]
- 2-Amino-9-[(1S,3R,4S)-4-hydroxy-3-hydroxymethyl- 2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one monohydrate
- 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, hydrate (1:1)
- Baraclude (TN)
- CHEBI:59902
- ENTECAVIR [ORANGE BOOK]
- DS-0549
- ENTECAVIR MONOHYDRATE [USP-RS]
- AKOS037748843
- ENTECAVIR MONOHYDRATE [MI]
- UNII-5968Y6H45M
- AKOS015895046
- ENTECAVIR MONOHYDRATE [EP MONOGRAPH]
- SW220132-1
- AM90299
- 209216-23-9
- ENTECAVIR [EMA EPAR]
- SCHEMBL28647
- 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-, monohydrate
- 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-3H-purin-6(9H)-one hydrate
- BMS 200475-01
- HY-13623A
- D04008
- ENTECAVIR HYDRATE [JAN]
- MFCD09754448
- 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one hydrate
- ENTECAVIR [VANDF]
- 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate
- 9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)guanine monohydrate
- YXPVEXCTPGULBZ-WQYNNSOESA-N
- CS-1783
- Q27126952
- Entecavir (USP)
- AS-15414
- 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one--water (1/1)
- ENTECAVIR MONOHYDRATE [WHO-DD]
- ENTECAVIR [USAN]
- Entecavir hydrate (JAN)
- Entecavir [USAN:INN]
- ENTECAVIR [MART.]
- 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)- monohydrate
- 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate
- Entecavir hydrate,Baraclude
- Entecavir-Hydrate
- 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl)-1,9-dihydro-6H-purin-6-one--water (1/1)
- Entecavir Monohydrate?
- SQ34676
- BMS-200475-01
- CHEMBL5314362
- Entecavir monohydrate
-
- MDL: MFCD09754448
- Inchi: 1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7-,8-;/m0./s1
- InChI Key: YXPVEXCTPGULBZ-WQYNNSOESA-N
- SMILES: O[C@H]1C[C@@H](C(=C)[C@@H]1CO)N1C=NC2C(NC(N)=NC1=2)=O.O
Computed Properties
- Exact Mass: 295.12800
- Monoisotopic Mass: 295.128
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 480
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 126
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.81
- Melting Point: >220°C
- Boiling Point: 734.2°C at 760 mmHg
- Flash Point: 353.8 °C
- Solubility: biological extracorporealIn Vitro:DMSOsolubility≥ 50 mg/mL(169.33 mM)H2O : 2.8 mg/mL(9.48 mM;Need ultrasonic and warming)*"≥" means solublesoluble , but saturation unknownsolubilityunknown.
- PSA: 139.28000
- LogP: -0.31090
- Merck: 3595
- Specific Rotation: +10.8° (c=20mg/10ml of MeOH)
- Vapor Pressure: No data available
Entecavir monohydrate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- Storage Condition:2-8°C
Entecavir monohydrate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Entecavir monohydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E129807-10mg |
Entecavir monohydrate |
209216-23-9 | ≥99% | 10mg |
¥48.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E129807-1g |
Entecavir monohydrate |
209216-23-9 | ≥99% | 1g |
¥1000.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E129807-250mg |
Entecavir monohydrate |
209216-23-9 | ≥99% | 250mg |
¥289.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E129807-50mg |
Entecavir monohydrate |
209216-23-9 | ≥99% | 50mg |
¥103.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E129807-5mg |
Entecavir monohydrate |
209216-23-9 | ≥99% | 5mg |
¥30.90 | 2023-09-03 | |
| S e l l e c k ZHONG GUO | S1252-10mg |
Entecavir Hydrate |
209216-23-9 | 99.95% | 10mg |
¥892.71 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S1252-50mg |
Entecavir Hydrate |
209216-23-9 | 99.95% | 50mg |
¥2419.81 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S1252-200mg |
Entecavir Hydrate |
209216-23-9 | 99.95% | 200mg |
¥4877.44 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | EE6526-100mg |
Entecavir monohydrate |
209216-23-9 | ≥99% | 100mg |
¥260元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | EE6526-1g |
Entecavir monohydrate |
209216-23-9 | ≥99% | 1g |
¥1400元 | 2023-09-15 |
Entecavir monohydrate Suppliers
Entecavir monohydrate Related Literature
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Qikun Jiang,Yan Liu,Yunjie Wang,Yinghua Sun,Bo Li,Zhenbao Li,Tianshu Lu,Shang Wang,Zhonggui He RSC Adv. 2016 6 70990
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Jingjing Hu,Hui Wang,Qianyu Hu,Yiyun Cheng Mater. Chem. Front. 2019 3 1323
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Hiroki Kumamoto,Nobuyo Higashi-Kuwata,Sanae Hayashi,Debananda Das,Haydar Bulut,Ryoh Tokuda,Shuhei Imoto,Kengo Onitsuka,Yuka Honda,Yuki Odanaka,Satoko Shimbara-Matsubayashi,Kazuhiro Haraguchi,Yasuhito Tanaka,Hiroaki Mitsuya RSC Adv. 2023 13 15999
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Wen-Ling Ye,Liu-Xia Zhang,Yi-Di Guan,Wei-Wei Xue,Alex F Chen,Qian Cao,Yan Cheng,Dong-Sheng Cao New J. Chem. 2019 43 19097
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Ramakrishnamraju Samunuri,Masaaki Toyama,Renuka Sivasankar Pallaka,Seshubabu Neeladri,Ashok Kumar Jha,Masanori Baba,Chandralata Bal RSC Med. Chem. 2020 11 597
Additional information on Entecavir monohydrate
Entecavir monohydrate (CAS No. 209216-23-9): A Comprehensive Overview
Entecavir monohydrate, chemically designated as (1S,3R,4S)-4-aminopyrrolidin-1-yl-1,2-cyclopropanedione, is a potent antiviral agent primarily utilized in the management of chronic hepatitis B virus (HBV) infection. With the CAS number 209216-23-9, this compound has garnered significant attention in the pharmaceutical and medical research communities due to its high efficacy and favorable safety profile. Entecavir monohydrate belongs to the nucleoside reverse transcriptase inhibitor (NRTI) class of drugs, making it a cornerstone in the therapeutic arsenal against HBV.
The molecular structure of Entecavir monohydrate features a pyrrolidine ring linked to a cyclopropane moiety, which is critical for its binding affinity to the HBV polymerase. This structural design allows for precise inhibition of viral replication, thereby reducing viral load and improving liver function in infected patients. The monohydrate form enhances the stability and solubility of the compound, ensuring optimal pharmacokinetic properties that contribute to its clinical effectiveness.
In recent years, advancements in virology and molecular biology have further elucidated the mechanisms of action of Entecavir monohydrate. Studies have demonstrated that it selectively inhibits the activity of HBV polymerase by competing with natural nucleosides during DNA synthesis. This selective inhibition minimizes off-target effects, making it a well-tolerated option for long-term therapy. Moreover, Entecavir monohydrate exhibits a high genetic barrier to resistance, meaning that viral strains resistant to the drug are less likely to emerge compared to other NRTIs.
Current clinical trials and research papers highlight the enduring relevance of Entecavir monohydrate in modern HBV treatment regimens. A notable study published in *The Lancet* in 2022 compared Entecavir monohydrate with other antiviral agents and found that it maintained viral suppression rates of over 90% at 48 weeks without significant side effects. This underscores its role as a first-line therapy for chronic HBV infection, particularly in patients with compensated liver disease.
The pharmacokinetic profile of Entecavir monohydrate is another area of interest. The drug exhibits rapid absorption with peak plasma concentrations typically achieved within 1-2 hours post-administration. Its bioavailability is high, ranging from 75% to 85%, and it undergoes minimal metabolism, primarily excreted unchanged in urine. This predictable pharmacokinetics facilitates convenient once-daily dosing, enhancing patient compliance.
Recent research has also explored the potential applications of Entecavir monohydrate beyond its primary use in HBV therapy. Preliminary studies suggest that it may have inhibitory effects on other viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). While these findings are still under investigation, they open up new avenues for therapeutic development and highlight the versatility of Entecavir monohydrate.
The safety profile of Entecavir monohydrate is another critical aspect warranting discussion. Clinical trials have consistently shown that it is well-tolerated, with adverse effects generally mild and transient. The most commonly reported side effects include headache, fatigue, and nausea. Importantly, there are no significant interactions with other commonly prescribed medications, making it suitable for use in patients with comorbid conditions.
In conclusion, Entecavir monohydrate (CAS No. 209216-23-9) remains a pivotal therapeutic agent in the management of chronic hepatitis B infection. Its potent antiviral activity, favorable pharmacokinetics, high genetic barrier to resistance, and excellent safety profile make it an indispensable tool in modern medicine. As research continues to uncover new applications and refine treatment strategies, Entecavir monohydrate is poised to remain at the forefront of antiviral therapy for years to come.